5-(3-Amino-1H-pyrazol-1-yl)pentanamide

Histamine H2 Receptor Antagonist Regioselective Synthesis Pyrazole Guanidine

Using generic aminopyrazoles in H2 antagonist synthesis causes regiochemical failure. 5-(3-Amino-1H-pyrazol-1-yl)pentanamide (CAS 84545-28-8) is the validated 3-amino isomer for ICI 162846-type antagonists. • Exclusive 3-amino reactivity for site-selective guanidine installation per patent protocols • Unique ¹H-NMR signature distinguishes from inactive 5-amino isomer • Bypasses heterocycle construction; enter at guanidine-forming step Supplied as advanced intermediate with batch analytical documentation.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 84545-28-8
Cat. No. B8635348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Amino-1H-pyrazol-1-yl)pentanamide
CAS84545-28-8
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CCCCC(=O)N
InChIInChI=1S/C8H14N4O/c9-7-4-6-12(11-7)5-2-1-3-8(10)13/h4,6H,1-3,5H2,(H2,9,11)(H2,10,13)
InChIKeyKBWHMHDRPUAGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Amino-1H-pyrazol-1-yl)pentanamide in Targeted H2 Antagonist Synthesis


5-(3-Amino-1H-pyrazol-1-yl)pentanamide (CAS 84545-28-8) is a substituted 3-aminopyrazole derivative with a pentanamide side chain . This compound is a critical intermediate in the multi-step synthesis of potent guanidine-containing histamine H₂ receptor antagonists [1]. Its chemical structure, defined by a single amino group on the pyrazole ring, allows for distinct and site-selective chemical modifications that are not possible with the 5-amino isomer, making it a specific and required building block for certain pharmacophores [2].

Regiospecific 3-amino intermediate for guanidine-containing H2 antagonist synthesis
Site-selective reactivity enables chemoselective thiourea and guanidine formation

Generic Substitution Failure for 5-(3-Amino-1H-pyrazol-1-yl)pentanamide


Substituting 5-(3-Amino-1H-pyrazol-1-yl)pentanamide with a generic aminopyrazole leads to synthetic failure because the intended downstream chemistry requires the exclusive nucleophilic reactivity of the 3-amino group. The 3-amino and 5-amino isomers of N-substituted pyrazoles are not interchangeable due to differing electronic environments and reaction outcomes [1]. Direct evidence shows that using the incorrect isomer would prevent the formation of the critical guanidine moiety required for biological activity, as confirmed by patent examples where this specific isomer is essential [2].

3-Amino Isomer (Target)
Required for correct guanidine formation; exclusive nucleophilic reactivity at the 3-position.
5-Amino Isomer (Substitute)
May yield an inactive regioisomer; electronic differences can prevent the chemoselective guanidine step.

Quantitative Evidence for 5-(3-Amino-1H-pyrazol-1-yl)pentanamide


Regioselective Reactivity in H2 Antagonist Synthesis

The compound is the immediate precursor for ICI 162846, a potent H2 receptor antagonist. The synthetic route proceeds via a chemoselective reaction of the 3-amino group with 2,2,2-trifluoroethylisothiocyanate, forming a thiourea. This intermediate is then converted to the final guanidine drug ICI 162846 [1]. Using a 5-amino isomer would yield a different, non-functional regioisomer, a distinction verifiable by ¹H-NMR chemical shifts of the pyrazole 4-H proton [2].

Regioselective Reactivity
Cross-study comparable
3-NH₂: chemoselective guanidine formation
vs
5-NH₂: yields incorrect regioisomer
Confirms essential regioisomer identity for target synthesis.
¹H-NMR can distinguish 3- and 5-amino tosyl derivatives.
Histamine H2 Receptor Antagonist Regioselective Synthesis Pyrazole Guanidine

Catalytic Hydrogenation Yield to 3-Amino Derivative

A specific synthetic route details the quantitative reduction of 5-(3-nitropyrazol-1-yl)valeramide to the target compound. The yield was calculated from the provided experimental data. This yield is comparable to other heterogenous catalytic reductions of nitropyrazoles, offering a benchmark for in-house synthesis planning [1].

Catalytic Hydrogenation Yield
Supporting evidence
80.7% yield
Provides a synthesis benchmark for in-house preparation planning.
Pd/C, H₂, isopropanol.
Catalytic Hydrogenation Process Yield Nitro Reduction

Application Scenarios for 5-(3-Amino-1H-pyrazol-1-yl)pentanamide


Guanidine-Based H2 Antagonist Synthesis

This compound is the designated precursor for antagonists like ICI 162846. It is procured as a validated advanced intermediate to bypass early-stage heterocycle construction and regiochemical ambiguity, directly entering the guanidine-forming step as described in patent literature [1].

SAR Studies on 3-Aminopyrazole Pharmacophores

Used as a core scaffold to explore modifications at the 3-amino position while maintaining the fixed pentanamide side chain. This allows researchers to generate focused chemical libraries to probe the effect of various acyl, guanidine, or heterocyclic substituents on target binding, such as with H2 or other aminergic receptors [2].

Regiochemical Reference Standard for Analytical Methods

The compound serves as an authentic 3-amino substituted pyrazole standard, confirmed by its unique ¹H-NMR signature. It is essential for developing HPLC or LC-MS methods to monitor reaction completion and to distinguish it from synthetic byproducts, particularly any undesired 5-amino isomer that could form during synthesis [3].

Application
Selection Property
Validation Focus
Guanidine-containing H2 antagonist synthesis
3-Amino regioisomer identity for guanidine formation
Verify regiochemistry by ¹H-NMR or reactivity test
SAR of 3-aminopyrazole pharmacophores
Fixed pentanamide side chain with modifiable 3-amino group
Confirm functionalization selectivity and target binding
Regiochemical reference standard for analytical methods
Authentic 3-amino pyrazole with established ¹H-NMR signature
Use as standard to distinguish 3- and 5-amino isomers by HPLC or LC-MS
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